Synthesis Direction: Reverse vs. Standard
The primary and most decisive differentiator between 3'-DMTr-dA and its standard analog 5'-O-DMTr-dA is the synthesis direction they enable. 3'-DMTr-dA is specifically designed for reverse (5'→3') oligonucleotide synthesis, where the DMTr group protects the 3'-hydroxyl and the phosphoramidite is attached to the 5'-hydroxyl . In contrast, 5'-O-DMTr-dA is used for conventional 3'→5' synthesis, protecting the 5'-OH with DMTr and activating the 3'-OH . This is not a matter of efficiency but of fundamental chemical compatibility: 3'-DMTr-dA is the only building block that can initiate and propagate chain elongation in the 5'→3' direction in a standard phosphoramidite-based synthesizer [1].
| Evidence Dimension | Synthesis Direction |
|---|---|
| Target Compound Data | 5'→3' (Reverse) direction enabled |
| Comparator Or Baseline | 5'-O-DMTr-dA (standard phosphoramidite) |
| Quantified Difference | Inverted synthesis direction |
| Conditions | Solid-phase oligonucleotide synthesis using standard phosphoramidite chemistry |
Why This Matters
This dictates the entire synthesis workflow and determines which applications are accessible, making procurement based on the intended synthesis direction mandatory.
- [1] Claeboe, C. D., Gao, R., & Hecht, S. M. (2003). 3′‐Modified oligonucleotides by reverse DNA synthesis. Nucleic Acids Research, 31(19), 5685–5691. View Source
